REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[N:7]([O])[C:6]([CH3:10])([CH3:9])[CH2:5][CH:4]([OH:11])[CH2:3]1.[Br-].[K+].C(=O)(O)[O-:16].[Na+].Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>O.ClCCl>[CH3:1][C:2]1([CH3:12])[N:7]([OH:16])[C:6]([CH3:10])([CH3:9])[CH2:5][CH:4]([OH:11])[CH2:3]1 |f:1.2,3.4,5.6,7.8.9,^1:4|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(N1[O])(C)C)O)C
|
Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are cooled to 1°
|
Type
|
ADDITION
|
Details
|
is added over a five hr period
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the two phases were separated
|
Type
|
CUSTOM
|
Details
|
the bisnoraldehyde product is crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CC(N1O)(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |